benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

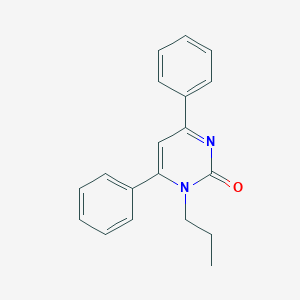

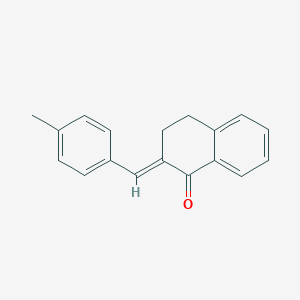

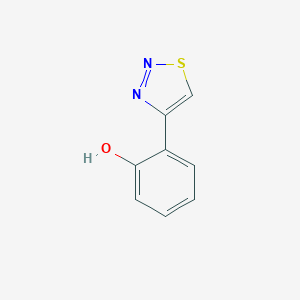

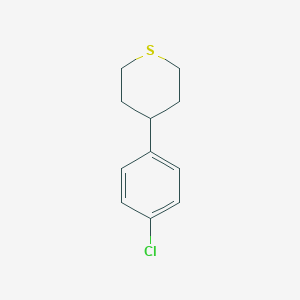

Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate is a heterocyclic compound with a fused pyridine ring system. Its chemical formula is C~15~H~17~NO~3~ . The name suggests the presence of a benzyl group, a carbonyl group (4-oxo), and a carboxylate moiety. This compound exhibits interesting pharmacological properties and has been investigated for its potential therapeutic applications.

Synthesis Analysis

The synthesis of benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate involves several methods. One common approach is the Hantzsch reaction , which combines an aldehyde or ketone, ammonia, and an α,β-unsaturated ester to form the dihydropyridine ring. The benzyl group can be introduced during this step. Other synthetic routes may involve cyclization reactions or multicomponent reactions.

Molecular Structure Analysis

The molecular structure of benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate consists of:

- A pyridine ring with a ketone group (4-oxo) at position 4.

- A propyl group attached to the nitrogen atom.

- A benzyl group linked to the carboxylate carbon.

Chemical Reactions Analysis

Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate can participate in various chemical reactions:

- Reduction : The dihydropyridine ring can be reduced back to the corresponding pyridine ring.

- Ester Hydrolysis : The carboxylate group can undergo hydrolysis to yield the corresponding acid.

- Substitution Reactions : The benzyl group can be substituted with other functional groups.

Physical And Chemical Properties Analysis

- Melting Point : Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate typically melts at a specific temperature (please refer to relevant literature).

- Solubility : It may be soluble in organic solvents but sparingly soluble in water.

- Color and Odor : The compound’s color and odor can vary based on its specific substitution pattern.

Safety And Hazards

- Toxicity : Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate should be handled with care due to its potential toxicity.

- Environmental Impact : Disposal should follow proper guidelines to prevent environmental contamination.

Zukünftige Richtungen

Research on this compound should focus on:

- Pharmacological Applications : Investigate its potential as a cardiovascular drug or other therapeutic agents.

- Structure-Activity Relationships : Explore modifications to enhance its efficacy and safety profile.

- Biological Targets : Identify specific molecular targets affected by this compound.

Eigenschaften

IUPAC Name |

benzyl 4-oxo-2-propyl-2,3-dihydropyridine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-2-6-14-11-15(18)9-10-17(14)16(19)20-12-13-7-4-3-5-8-13/h3-5,7-10,14H,2,6,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWFGYZHYRYOKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(=O)C=CN1C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439004 |

Source

|

| Record name | Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate | |

CAS RN |

145100-54-5 |

Source

|

| Record name | Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide](/img/structure/B184645.png)

![2-Chloro-6-fluorobenzo[d]oxazole](/img/structure/B184648.png)